![molecular formula C12H10N4O2S2 B11008488 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11008488.png)
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring
Preparation Methods
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the three-component condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.
Chemical Reactions Analysis
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . The major products formed from these reactions are typically thiazole and pyrimidine derivatives, which exhibit significant biological activities.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent, with several derivatives exhibiting potent cytotoxic activity against cancer cell lines . Additionally, thiazolopyrimidines have been investigated for their antimicrobial, antiviral, and anti-inflammatory properties . In the field of biology, these compounds have been explored as enzyme inhibitors and receptor ligands, making them valuable tools for studying biological pathways and mechanisms .
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. Thiazolopyrimidines are known to inhibit various enzymes and receptors, thereby modulating biological processes. For example, they can act as inhibitors of bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . Additionally, these compounds may interact with adenosine receptors and neuropeptides, influencing cellular signaling pathways .
Comparison with Similar Compounds
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiazolopyrimidine derivatives, such as ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates . While these compounds share a similar core structure, they differ in their substituents and functional groups, which can significantly impact their biological activities. The unique structure of this compound contributes to its distinct pharmacological profile and potential therapeutic applications.
Biological Activity
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound characterized by its thiazole and pyrimidine core structures. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The following sections delve into its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C₁₃H₁₃N₃O₂S₂
- Molecular Weight : 301.39 g/mol
- CAS Number : 1282103-83-6
Synthesis
The synthesis of this compound involves various chemical transformations that leverage the unique reactivity of thiazole and pyrimidine derivatives. Common methods include:
- Condensation Reactions : Utilizing aldehydes and amines to form imines.
- Cyclization Processes : Facilitating the formation of the thiazolo-pyrimidine framework through cyclization reactions.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro tests have shown effectiveness against various bacterial strains.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties:
- It has been noted for its ability to inhibit pro-inflammatory cytokines in cell culture models.
Study 1: Cytotoxicity Evaluation
A study conducted by Da Silva et al. evaluated the cytotoxic effects of thiazolidinone derivatives on glioblastoma cells. The findings revealed that several derivatives exhibited potent antitumor activity by decreasing cell viability in glioblastoma multiforme cell lines .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory activities of thiazolidinones. Compounds were screened for their ability to inhibit α-amylase and urease. Among the tested derivatives, several showed high potency compared to standard inhibitors .
Study 3: Hemorheological Activity
A recent study assessed the hemorheological activity of related thiazolidine compounds. The results indicated comparable effects to established angioprotective agents like pentoxifylline .
Comparative Data Table
Activity Type | Compound | Effectiveness |
---|---|---|
Antimicrobial | N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo... | Effective against various bacteria |
Anti-inflammatory | N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo... | Inhibits pro-inflammatory cytokines |
Cytotoxicity | Thiazolidinone derivatives (Da Silva et al.) | Potent against glioblastoma cells |
Enzyme Inhibition | Thiazolidinone derivatives (α-amylase and urease inhibition) | High potency compared to standards |
Hemorheological Activity | Related thiazolidine compounds | Comparable to pentoxifylline |
Properties
Molecular Formula |
C12H10N4O2S2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H10N4O2S2/c1-6-7(2)20-11(14-6)15-9(17)8-5-13-12-16(10(8)18)3-4-19-12/h3-5H,1-2H3,(H,14,15,17) |
InChI Key |
ZPQFPSOKMNAWSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C |
Origin of Product |
United States |
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